Mollicellin G

Cytotoxicity Hepatocellular carcinoma Cervical carcinoma

Mollicellin G (CAS 68455-08-3) is a fungal depsidone secondary metabolite belonging to the dibenzo[b,e][1,4]dioxepin structural class. First isolated from Chaetomium species, it has been re-encountered as a minor constituent in Ganoderma lucidum fruiting body extracts.

Molecular Formula C21H20O6
Molecular Weight 368.4 g/mol
CAS No. 68455-08-3
Cat. No. B1676683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMollicellin G
CAS68455-08-3
SynonymsMollicellin G
Molecular FormulaC21H20O6
Molecular Weight368.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C2=C1C(=O)OC3=C(O2)C(=C(C(=C3)O)CC=C(C)C)C)C=O)O
InChIInChI=1S/C21H20O6/c1-10(2)5-6-13-12(4)19-17(8-16(13)24)26-21(25)18-11(3)7-15(23)14(9-22)20(18)27-19/h5,7-9,23-24H,6H2,1-4H3
InChIKeyYCVIERNKAZOGOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Mollicellin G (CAS 68455-08-3) Procurement Guide: A Fungal Depsidone with Differentiated Anticancer Activity and Elucidated Biosynthesis


Mollicellin G (CAS 68455-08-3) is a fungal depsidone secondary metabolite belonging to the dibenzo[b,e][1,4]dioxepin structural class [1]. First isolated from Chaetomium species, it has been re-encountered as a minor constituent in Ganoderma lucidum fruiting body extracts [2]. Unlike several mollicellin congeners that exhibit pronounced antibacterial or mutagenic properties, mollicellin G is distinguished by its selective in vitro anticancer cytotoxicity profile and a structurally defined molecular basis for target engagement, underpinned by an elucidated heterologous biosynthetic pathway [3].

Why Generic Depsidone Substitution Fails: Mollicellin G (CAS 68455-08-3) Requires Evidence-Based Selection


The mollicellin depsidone family exhibits extreme functional divergence that precludes interchangeable use. Within a single co-isolated set from Chaetomium sp. Eef-10, mollicellin H (6) was the most potent antibacterial agent (IC50 5.14 µg/mL against S. aureus ATCC29213), whereas mollicellin G (5) displayed no antibacterial activity (IC50 >100 µg/mL) yet uniquely inhibited both HepG2 and HeLa cancer cell lines [1]. Furthermore, mollicellins C and E contain a 3-methylbutenoic acid moiety conferring mutagenicity, and mollicellins D and F bear chlorine atoms linked to bactericidal but narrow-spectrum activity [2]. Mollicellin G lacks both structural liabilities. Any procurement or experimental substitution with a generic 'mollicellin' or 'depsidone' analog without verifying the specific congener risks selecting a compound with entirely divergent bioactivity, toxicity, and target engagement profile.

Mollicellin G (CAS 68455-08-3) Quantitative Differentiation Evidence: Head-to-Head vs. In-Class Analogs


Dual-Cell-Line Anticancer Activity: Mollicellin G vs. Mollicellin H and Mollicellin I

In a direct head-to-head comparison within the same study, mollicellin G (5) inhibited both HepG2 (human hepatocellular carcinoma) and HeLa (human cervical carcinoma) cell lines, while mollicellin H (6) and mollicellin I (7) each showed cytotoxic activity against only one of the two cell lines tested [1]. This broader cytotoxicity spectrum differentiates mollicellin G from its closest co-isolated structural analogs.

Cytotoxicity Hepatocellular carcinoma Cervical carcinoma

ERK1 Kinase Docking Affinity: Mollicellin G Outperforms All Co-Identified Depsidones from Ganoderma lucidum

In a computational head-to-head screen of nine depsidones tentatively identified in G. lucidum ethyl acetate extract, mollicellin G displayed the highest binding affinity to ERK1 (docking score = −7.84 kcal/mol, RMSD = 1.78 Å), establishing two hydrogen bonds with Asp128 and Lys131 in the kinase catalytic loop [1]. This interaction was uniquely enabled by the absence of a C-9 methyl group in mollicellin G, which eliminates steric hindrance that prevents analogous binding by simplicildones A, D, and I, and emeguisin B [1].

Molecular docking ERK1 kinase Cancer target engagement

Functional Selectivity: Mollicellin G Lacks Antibacterial Activity, Differentiating It from Broad-Spectrum Mollicellin Congeners

In the same antibacterial assay panel, mollicellin G (5) showed no inhibitory activity against Staphylococcus aureus ATCC29213 or MRSA strain S. aureus N50 (IC50 >100 µg/mL), in stark contrast to mollicellin H (6) which displayed the best antibacterial activity with IC50 values of 5.14 µg/mL and 6.21 µg/mL respectively, and mollicellin I (7) with IC50 values of 70.14 µg/mL and 63.15 µg/mL [1]. This functional divergence positions mollicellin G as a selective anticancer compound rather than a dual-activity antibacterial/anticancer agent.

Antibacterial inactivity Selectivity Anticancer-specific

Absence of Genotoxic and Chlorinated Structural Liabilities Found in Other Mollicellins

The mollicellin family exhibits structure-dependent toxicity: mollicellins C and E, bearing a 3-methylbutenoic acid moiety, were demonstrated to be mutagenic in the Salmonella/microsome assay, while mollicellins D and F, each containing a chlorine atom, were bactericidal (though not mutagenic) [1]. Mollicellin G contains neither the 3-methylbutenoic acid moiety nor a chlorine substituent, placing it in a structurally distinct subclass with no reported mutagenicity or chlorine-associated toxicity [1][2].

Mutagenicity Chlorine content Structure–toxicity relationship

Heterologous Biosynthetic Pathway Reconstitution Enables Scalable Production for Mollicellin-Class Compounds

The mollicellin depsidone biosynthetic gene cluster from Ovatospora sp. SCSIO SY280D has been heterologously reconstituted in Aspergillus nidulans A1145, enabling controlled production of mollicellins including mollicellin G [1]. This platform resolves a critical supply bottleneck: natural isolation yields from the native Chaetomium host are extremely low (e.g., 5 mg of mollicellin G from 6 kg of rice fermentation culture) [2]. The heterologous system provides a tractable route for yield optimization and analog generation via combinatorial biosynthesis, which is not yet established for many non-mollicellin depsidones such as simplicildones or talaromyones.

Biosynthesis Heterologous expression Scalable production

Application Scenarios for Mollicellin G (CAS 68455-08-3) Based on Quantitative Differentiation Evidence


ERK1 Kinase-Targeted Anticancer Probe Development

Mollicellin G is the highest-affinity ERK1-binding depsidone identified to date (docking score −7.84 kcal/mol), with structurally validated hydrogen bond interactions with catalytic residues Asp128 and Lys131 that are sterically precluded in all other tested depsidones [1]. This makes it a compelling starting scaffold for medicinal chemistry optimization of selective ERK1 inhibitors, particularly for hepatocellular carcinoma where ERK pathway dysregulation is implicated, and where mollicellin G has demonstrated direct cytotoxicity (HepG2 IC50 19.64 µg/mL) [2].

Selective Anticancer Screening with Minimal Off-Target Antibacterial Confounding

For phenotypic screening campaigns that require a clean anticancer signal without antibacterial interference, mollicellin G's complete lack of activity against Gram-positive S. aureus (IC50 >100 µg/mL) and Gram-negative bacteria [2] eliminates a confounding variable present in dual-activity mollicellins such as mollicellin H (S. aureus IC50 5.14 µg/mL). Its dual-cell-line cytotoxicity profile (HepG2 and HeLa) further supports its use as a reference compound for pan-carcinoma screening assays.

Biosynthetic Pathway Engineering and Analog Generation via Heterologous Expression

The fully reconstituted mollicellin biosynthetic gene cluster in A. nidulans [3] provides a platform for combinatorial biosynthetic production of mollicellin G analogs. This is a critical advantage for structure–activity relationship (SAR) studies: the characterized bifunctional P450 monooxygenase, decarboxylase, and prenyltransferase tailoring enzymes can be rationally manipulated to generate derivatives with modified hydroxylation, prenylation, or ether linkage patterns, bypassing the <1 mg/kg natural isolation yield [2].

Non-Mutagenic Depsidone Reference Standard for Toxicology Benchmarking

The mollicellin family includes congeners with demonstrated mutagenicity (mollicellins C and E) and chlorinated bactericidal activity (mollicellins D and F) [4]. Mollicellin G, lacking both the 3-methylbutenoic acid mutagenic moiety and chlorine, serves as a structurally characterized negative control for in-class genotoxicity and cytotoxicity profiling, enabling researchers to benchmark the safety liabilities of new depsidone derivatives against a congener with a cleaner structural profile.

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